molecular formula C7H10ClNO3S B12548326 Ethyl [(chlorosulfanyl)(cyclopropyl)amino](oxo)acetate CAS No. 142229-69-4

Ethyl [(chlorosulfanyl)(cyclopropyl)amino](oxo)acetate

Cat. No.: B12548326
CAS No.: 142229-69-4
M. Wt: 223.68 g/mol
InChI Key: NRJVNCROCPKORJ-UHFFFAOYSA-N
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Description

Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate is an organic compound with the molecular formula C7H10ClNO3S It is a complex molecule featuring a cyclopropyl group, a chlorosulfanyl group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of cyclopropylamine with chlorosulfonyl isocyanate to form an intermediate, which is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the integration of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a conformational restrictor, enhancing the compound’s binding affinity and specificity. The chlorosulfanyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition or modification .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl oxalyl chloride
  • Cyclopropylamine
  • Chlorosulfonyl isocyanate

Uniqueness

Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, sets it apart from other similar compounds, providing enhanced stability and specificity in its interactions .

This detailed overview highlights the significance of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate in various fields and underscores its potential for future research and applications

Properties

CAS No.

142229-69-4

Molecular Formula

C7H10ClNO3S

Molecular Weight

223.68 g/mol

IUPAC Name

ethyl 2-[chlorosulfanyl(cyclopropyl)amino]-2-oxoacetate

InChI

InChI=1S/C7H10ClNO3S/c1-2-12-7(11)6(10)9(13-8)5-3-4-5/h5H,2-4H2,1H3

InChI Key

NRJVNCROCPKORJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N(C1CC1)SCl

Origin of Product

United States

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